molecular formula C18H21ClN2O3S B4557680 N~1~-(2-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4557680
M. Wt: 380.9 g/mol
InChI Key: ROQWJATYXISBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C18H21ClN2O3S and its molecular weight is 380.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.0961414 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and Derivatization

Research on the synthesis and derivatization of sulfonamides, such as the formation of thermostable derivatives for analytical purposes, highlights the utility of these compounds in enhancing gas chromatography methods. For instance, methods to overcome the thermal instability of sulfonylurea herbicides, enabling their analysis by gas chromatography through derivatization, have been explored (Klaffenbach, Holland, & Lauren, 1993). Similar approaches may be applicable for the analysis and handling of N1-(2-chlorobenzyl)-N2-(2,5-dimethylphenyl)-N2-(methylsulfonyl)glycinamide.

Structural Analysis and Crystallography

Studies on the conformation and crystal structure of sulfonamide derivatives provide insights into how structural modifications, such as chlorine substitutions, influence molecular conformation and supramolecular architecture. For example, the conformation of sulfonamide bonds and their impact on molecular packing has been analyzed in depth (Gowda, Foro, & Fuess, 2007). This type of analysis is crucial for understanding the behavior of N1-(2-chlorobenzyl)-N2-(2,5-dimethylphenyl)-N2-(methylsulfonyl)glycinamide in various environments and could inform its potential applications in materials science or drug development.

Biological Activity and Screening

Research into the biological activity of sulfonamide derivatives, such as their potential as inhibitors of enzymes or bacteria, underscores the relevance of these compounds in medicinal chemistry and pharmacology. The synthesis and biological screening of various sulfonamide derivatives for antimicrobial and enzyme inhibition properties exemplify the potential therapeutic applications of these molecules (Aziz‐ur‐Rehman et al., 2014). N1-(2-chlorobenzyl)-N2-(2,5-dimethylphenyl)-N2-(methylsulfonyl)glycinamide could similarly be evaluated for its biological activity, offering insights into potential pharmaceutical applications.

Chemical Reactions and Mechanisms

Investigations into the chemical reactions and mechanisms involving sulfonamide compounds, such as alkylation and oxidation reactions, are critical for understanding their reactivity and potential uses in synthetic chemistry. Studies that examine the reactions of sulfonamide compounds with various reagents provide a foundation for exploring the chemical behavior of N1-(2-chlorobenzyl)-N2-(2,5-dimethylphenyl)-N2-(methylsulfonyl)glycinamide (Cremlyn & Nunes, 1987). Such research can inform the development of novel synthetic pathways and the creation of derivatives with enhanced properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-13-8-9-14(2)17(10-13)21(25(3,23)24)12-18(22)20-11-15-6-4-5-7-16(15)19/h4-10H,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQWJATYXISBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(2-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(2-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
N~1~-(2-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(2-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.